Psilocybin-d10 is a deuterated derivative of psilocybin, a naturally occurring psychedelic compound primarily found in certain species of mushrooms, notably those of the genus Psilocybe. Psilocybin itself is a prodrug that converts to psilocin upon ingestion, which is responsible for its psychoactive effects. The introduction of deuterium (D) in psilocybin-d10 alters its pharmacokinetic properties and stability, making it a valuable compound for scientific research, particularly in pharmacology and toxicology.
The primary source of psilocybin is the Psilocybe genus of mushrooms, often referred to as "magic mushrooms". Psilocybin-d10 is synthesized for research purposes and is not typically found in nature. It serves as an internal standard in analytical chemistry to quantify psilocybin levels in biological samples.
Psilocybin-d10 falls under the category of tryptamines, which are compounds derived from the amino acid tryptophan. It is classified as a hallucinogen due to its psychoactive properties and its ability to affect serotonin receptors in the brain.
The synthesis of psilocybin-d10 can be approached through various methods, typically involving chemical modifications to the parent compound, psilocybin. One common method involves deuteration during the synthesis process to incorporate deuterium atoms into the molecular structure.
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yields and purity. For example, using dimethylamine in dry conditions has been shown to improve the purity of psilocybin by minimizing side reactions .
The molecular formula for psilocybin-d10 is with a molecular weight of approximately 242.30 g/mol. The structure features an indole ring system characteristic of tryptamines, along with a phosphate group that distinguishes it as a phosphorylated compound.
Psilocybin-d10 undergoes similar chemical reactions as its non-deuterated counterpart but may exhibit different kinetics due to the presence of deuterium.
The stability and reactivity of psilocybin-d10 can be assessed through various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) which allows for precise quantification and identification in biological samples .
The mechanism by which psilocybin-d10 exerts its effects involves several steps:
Research indicates that compounds like psilocin activate these receptors more effectively than other neurotransmitters, contributing to their hallucinogenic effects .
Relevant data on solubility and stability can be critical for applications involving drug formulation and analysis .
Psilocybin-d10 serves multiple purposes in scientific research:
Psilocybin-d10 (4-phosphoryloxy-N,N-dimethyltryptamine-d10) incorporates ten deuterium atoms at specific positions to enhance metabolic stability and serve as an internal standard for mass spectrometry. Its synthesis employs selective H/D exchange on the precursor molecule, psilocybin, using deuterated reagents. The dimethylaminoethyl side chain is a primary target, where deuterium atoms replace all hydrogen atoms (-CD2-CD2-N(CD3)2). This is achieved through reductive deuteration of psilocin intermediates using deuterium gas (D₂) and palladium catalysts or via deuterated alkylating agents like iodomethane-d3 (CD₃I) reacting with amine intermediates [4] [7].
A critical challenge is minimizing isotopic dilution during synthesis. To address this, anhydrous reaction conditions and rigorously deuterated solvents (e.g., deuterated acetonitrile, methanol-d4) are essential. The process typically yields Psilocybin-d10 with isotopic purity >98%, confirmed by mass spectrometry. Key synthetic routes include:
Table 1: Synthetic Routes for Psilocybin-d10
Method | Deuterated Reagents | Isotopic Purity | Key Limitation |
---|---|---|---|
Reductive Amination | Acetone-d6, NaBD₄ | >99% | Byproduct formation |
Catalytic Exchange | D₂, Pd/C | 98% | Incomplete backbone deuteration |
Alkylation | CD₃I, LiAlD₄ | >98% | Requires psilocin-d10 precursor |
Purification of Psilocybin-d10 requires multidimensional chromatography to separate isotopic variants and non-deuterated impurities. Preparative reversed-phase HPLC with C18 columns and acidic mobile phases (0.1% formic acid) achieves baseline separation. Fraction collection is monitored via online mass spectrometry, targeting m/z 294.31 [M+H]⁺ for Psilocybin-d10 versus 284.24 for non-deuterated psilocybin [6] [7]. Final purity is assessed using:
Stable isotope dilution assays leverage Psilocybin-d10’s identical retention time to native psilocybin but distinct mass shift. For example, in mushroom extracts, co-elution of Psilocybin-d10 (retention time: 1.36 min) with native psilocybin enables precise quantification via peak area ratios in MRM chromatograms [6] [9].
Psilocybin-d10 exhibits enhanced stability over non-deuterated psilocybin under analytical conditions due to the kinetic isotope effect, where C-D bonds resist enzymatic and thermal degradation. However, optimal stability requires:
In LC-MS/MS workflows, Psilocybin-d10 demonstrates robustness across 500 injections of biological matrices (e.g., urine, plasma) with <2% retention time shift when using biphenyl columns and acidic mobile phases. This contrasts with native psilocybin, which degrades up to 40% under identical conditions after 48 hours at room temperature [6] [9]. Accelerated stability studies reveal:
Table 2: Stability of Psilocybin-d10 vs. Non-Deuterated Psilocybin
Condition | Psilocybin-d10 Degradation | Native Psilocybin Degradation |
---|---|---|
24h, RT, plasma | <5% | 15–20% |
4 weeks, -70°C, methanol | Undetectable | 5% |
4 weeks, 40°C/75% RH | 15% | 100% |
500 LC-MS/MS injections | Retention time shift <2% | Not applicable |
Key Stability Mechanisms: The deuterium atoms at labile sites (e.g., benzylic positions) reduce susceptibility to oxidase enzymes and acid-catalyzed hydrolysis. This is critical for prolonged analytical accuracy in pharmacokinetic studies [1] [6].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 387825-07-2
CAS No.: